2-(Difluoromethyl)naphthalene-7-methanol
Description
Historical Context and Evolution of Naphthalene (B1677914) Chemistry in Synthetic Organic Research
Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, holds a significant place in the history of organic chemistry. It was first discovered in 1819 by Scottish chemist Alexander Garden from the distillation of coal tar. oup.com Its chemical formula was later determined by Michael Faraday in 1826. oup.com The structure of two fused benzene (B151609) rings was a subject of study for some time, with Emil Erlenmeyer proposing the correct arrangement in 1866, which was confirmed by Carl Gräbe three years later. mdpi.com
Initially, the primary source of naphthalene was coal tar, where it is the most abundant single component, constituting about 10% by weight. mdpi.com Early research focused on its basic reactions, such as electrophilic aromatic substitution, oxidation, and reduction. acs.org Over time, as the field of synthetic organic chemistry advanced, more sophisticated methods for its synthesis and functionalization were developed. These include the Wagner-Jauregg reaction for producing phenyl-substituted naphthalenes and various cyclization strategies. oup.commdpi.com This evolution from a simple coal tar byproduct to a versatile synthetic platform has paved the way for its widespread use in numerous applications. acs.org
Contemporary Significance of the Naphthalene Scaffold as a Versatile Building Block in Organic Synthesis
In modern organic synthesis, the naphthalene scaffold is a highly valued structural motif. nih.govresearchgate.net Its rigid, planar, and lipophilic nature, combined with its rich electron system, makes it an ideal foundation for the construction of complex molecules with specific functions. The development of regioselective synthesis methods has further enhanced its utility, allowing for precise control over the placement of functional groups on the naphthalene core. researchgate.net
The significance of the naphthalene scaffold is particularly evident in medicinal chemistry, where it is a component of numerous therapeutic agents. oup.comresearchgate.net Naphthalene-based compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. oup.comresearchgate.netcolab.ws Several FDA-approved drugs, such as Naproxen (an anti-inflammatory), Terbinafine (an antifungal), and Bedaquiline (an antitubercular agent), feature the naphthalene core, highlighting its importance in drug discovery and development. oup.com Beyond pharmaceuticals, naphthalene derivatives are also crucial in materials science for creating dyes, polymers, and organic electronic materials. acs.orgresearchgate.net
The Strategic Role of the Difluoromethyl Group (-CF₂H) in Molecular Design and Its Chemical Attributes
The introduction of fluorine-containing groups into organic molecules is a key strategy in modern molecular design, particularly in the pharmaceutical and agrochemical industries. Among these, the difluoromethyl group (-CF₂H) has gained considerable attention due to its unique electronic properties and steric profile.
The -CF₂H group is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.govresearchgate.net This is because the difluoromethyl group can act as a hydrogen bond donor, mimicking the hydrogen bonding capabilities of these other functional groups, which can be crucial for molecular recognition and binding to biological targets. researchgate.net Furthermore, the C-F bond is significantly stronger than a C-H bond, making the -CF₂H group more resistant to metabolic oxidation. vulcanchem.com This increased metabolic stability can lead to improved pharmacokinetic properties in drug candidates. oup.com
The strong electron-withdrawing nature of the two fluorine atoms also influences the acidity of the hydrogen atom in the -CF₂H group and can modulate the electronic properties of the entire molecule. researchgate.net Additionally, the lipophilicity of a molecule can be fine-tuned by the incorporation of a difluoromethyl group, which can enhance its ability to cross cell membranes. oup.com These combined attributes make the -CF₂H group a powerful tool for medicinal chemists to optimize the potency, selectivity, and metabolic profile of bioactive molecules. nih.gov
Positional Isomerism and Regiospecificity within Naphthalene Frameworks Bearing Difluoromethyl and Hydroxymethyl Substituents
The naphthalene ring system has two distinct positions for substitution: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). These positions have different chemical reactivities, which can make the regioselective synthesis of disubstituted naphthalenes challenging. researchgate.net When introducing two different substituents, such as a difluoromethyl group and a hydroxymethyl group, controlling their precise placement is crucial as the resulting isomers can have vastly different physical, chemical, and biological properties.
For a 2,7-disubstituted naphthalene like 2-(Difluoromethyl)naphthalene-7-methanol, both substituents are in β-positions. Achieving this specific substitution pattern requires synthetic strategies that can override the inherent reactivity preferences of the naphthalene core. Traditional electrophilic aromatic substitution reactions on naphthalene itself typically favor the α-position. researchgate.net Therefore, the synthesis of β,β'-disubstituted isomers often relies on multi-step sequences starting from already functionalized precursors.
Modern synthetic methods, such as transition metal-catalyzed cross-coupling and C-H activation reactions, have provided powerful tools for achieving high regioselectivity in naphthalene functionalization. nih.gov For example, palladium-catalyzed amination reactions have been successfully used to synthesize 2,7-diamino derivatives of naphthalene starting from 2,7-dibromonaphthalene. oup.comresearchgate.net This precursor, 2,7-dibromonaphthalene, serves as a versatile starting material for introducing various functional groups at the 2 and 7 positions through subsequent chemical transformations. The synthesis of the related compound, [7-(fluoromethyl)-2-naphthyl]methanol, has been achieved starting from 2,7-bis(bromomethyl)naphthalene, highlighting a strategy of functionalizing a pre-formed 2,7-disubstituted scaffold. researchgate.netresearchgate.net
Overview of Current Research Landscape on this compound and Its Direct Chemical Precursors
Currently, this compound is primarily available as a chemical building block for research and development purposes. bldpharm.com Its CAS number is 1261844-63-6. bldpharm.com While there is a lack of extensive published research focusing specifically on this compound, its structure suggests its potential utility in medicinal chemistry and materials science, leveraging the properties of both the naphthalene scaffold and the difluoromethyl group.
The synthesis of this specific molecule is not widely detailed in scientific literature, but logical synthetic routes can be inferred from related chemistry. A likely precursor for the synthesis is a 2,7-disubstituted naphthalene. For instance, the synthesis of the analogous [7-(fluoromethyl)-2-naphthyl]methanol proceeds from 2,7-bis(bromomethyl)naphthalene. researchgate.net This suggests that a similar strategy could be employed for this compound. Another potential key intermediate is 2-(difluoromethyl)naphthalene, which is commercially available and could undergo subsequent functionalization at the 7-position to introduce the hydroxymethyl group. cymitquimica.comsigmaaldrich.com
The current research landscape points towards the use of such bifunctional naphthalene derivatives as scaffolds for creating more complex molecules. The presence of two different functional groups, the difluoromethyl and the hydroxymethyl, allows for orthogonal chemical modifications, making it a valuable intermediate for constructing libraries of compounds for screening purposes.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1261844-63-6 |
| Molecular Formula | C₁₂H₁₀F₂O |
| Molecular Weight | 208.20 g/mol |
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₂H₁₀F₂O |
| Naphthalene | C₁₀H₈ |
| Naproxen | C₁₄H₁₄O₃ |
| Terbinafine | C₂₁H₂₅N |
| Bedaquiline | C₃₂H₃₁BrN₂O₂ |
| 2,7-Dibromonaphthalene | C₁₀H₆Br₂ |
| [7-(Fluoromethyl)-2-naphthyl]methanol | C₁₂H₁₁FO |
| 2,7-Bis(bromomethyl)naphthalene | C₁₂H₁₀Br₂ |
Structure
3D Structure
Properties
Molecular Formula |
C12H10F2O |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
[7-(difluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)10-4-3-9-2-1-8(7-15)5-11(9)6-10/h1-6,12,15H,7H2 |
InChI Key |
CLIWIRBAKBFWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)F)CO |
Origin of Product |
United States |
Chemical Transformations and Reaction Pathways of 2 Difluoromethyl Naphthalene 7 Methanol
Reactivity and Functional Group Interconversions of the Difluoromethyl Group
The difluoromethyl (-CF₂H) group imparts specific physicochemical properties and reactivity to the naphthalene (B1677914) scaffold. Its transformations are central to modifying the electronic and structural characteristics of the molecule.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the difluoromethyl group generally inert and highly stable. reddit.com Direct cleavage or functionalization of the C-F bonds in a difluoromethylarene is exceptionally challenging and requires harsh conditions or specialized activation methods. ccspublishing.org.cn The high bond dissociation energy of the C(sp³)–F bond makes homolytic cleavage difficult. ccspublishing.org.cn
However, advanced synthetic strategies have been developed to activate these robust bonds, often through pathways that generate highly reactive intermediates. These methods typically fall under the category of defluorinative functionalization, where a C-F bond is selectively cleaved and replaced with a new bond. Common approaches include:
Lewis Acid Mediation : Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating fluoride (B91410) abstraction. This can lead to the formation of difluoro carbocationic species that can be trapped by nucleophiles. researchgate.netresearchgate.net
Single-Electron Transfer (SET) : Photoredox or electrochemical methods can induce single-electron transfer to the trifluoromethyl or difluoromethyl-containing arene. ccspublishing.org.cnrsc.org This generates a radical anion, which can then eliminate a fluoride ion to form a difluoromethyl radical, opening pathways for subsequent reactions. ccspublishing.org.cn
Deprotonation and Nucleophilic Transfer : While not a direct C-F bond cleavage, the most accessible reaction of the difluoromethyl group involves deprotonation of the C-H bond. Using a strong base, the acidic proton of the Ar-CF₂H group can be removed to generate a nucleophilic difluoromethyl anion (Ar-CF₂⁻). acs.org This powerful synthon can then react with a wide range of electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds at the difluoromethyl position. acs.org
The primary challenge in these transformations is controlling the extent of defluorination, as the C-F bond strength decreases with successive removals of fluorine atoms, often leading to over-reaction. ccspublishing.org.cn
Unlike the highly electronegative fluorine atom, which is a poor hydrogen bond acceptor, the difluoromethyl group as a whole is a competent hydrogen bond donor. rsc.orgnih.gov The presence of two electron-withdrawing fluorine atoms significantly increases the acidity and polarity of the adjacent C-H bond, enabling it to participate in hydrogen bonding interactions (C-F₂H···A, where A is an acceptor like oxygen or nitrogen). nih.govchemistryviews.org
| Functional Group | Role in H-Bonding | Typical Bonding Energy (kcal/mol) | Key Characteristics |
|---|---|---|---|
| Hydroxyl (-OH) | Strong Donor & Acceptor | -3 to -10 | Classic, strong, and directional H-bonding. |
| Difluoromethyl (-CF₂H) | Moderate Donor | ~ -3.1 | Acts as a "lipophilic" H-bond donor; bioisostere for -OH. rsc.orgchemistryviews.org |
| Thiol (-SH) | Weak Donor & Acceptor | -1 to -2 | Weaker than -OH but still a significant H-bond participant. |
The conversion of a difluoromethyl group into other organofluorine moieties is a sophisticated transformation that leverages the unique reactivity of fluorinated intermediates. One prominent strategy involves the generation of a difluoromethyl anion (Ar-CF₂⁻) via deprotonation, which can then be trapped by an electrophilic fluorine source to yield a trifluoromethyl group (Ar-CF₃).
More commonly, transformations start from a related precursor. For example, methods developed for radiofluorination showcase the interconversion of fluorinated groups. A common precursor, an aryl-chlorofluoromethyl (Ar-CHFCl) species, can undergo nucleophilic substitution with a fluoride ion (e.g., [¹⁸F]F⁻) to produce the corresponding aryl-difluoromethyl compound (Ar-CHF¹⁸F). e-century.us This demonstrates the feasibility of halide exchange reactions on a difluoromethyl precursor to generate a different fluorinated moiety.
Another conceptual approach is defluorinative functionalization, where a related group like trifluoromethyl is the starting point. rsc.org In these reactions, one C-F bond is selectively cleaved and replaced with another functional group, effectively transforming one organofluorine moiety (e.g., -CF₃) into another (e.g., -CF₂R). ccspublishing.org.cnresearchgate.net
Chemical Transformations of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) on the naphthalene ring is a primary benzylic-type alcohol. This functionality makes it significantly more reactive than a simple primary alcohol, readily participating in oxidation and nucleophilic substitution reactions. chemistrysteps.comucalgary.ca
The hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions.
Oxidation to Aldehyde : To stop the oxidation at the aldehyde stage, mild and controlled oxidizing agents are required to prevent overoxidation to the carboxylic acid. organic-chemistry.org Common reagents for this transformation include Pyridinium Chlorochromate (PCC) or catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant such as sodium hypochlorite (B82951) (NaOCl). organic-chemistry.orgnih.gov
Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. chemistrysteps.com Reagents such as potassium permanganate (B83412) (KMnO₄), sodium dichromate (Na₂Cr₂O₇), or chromium trioxide (CrO₃) in acidic solution are effective for this purpose. chemistrysteps.comlibretexts.org Alternatively, a two-step, one-pot procedure can be employed where the alcohol is first oxidized to the aldehyde using a mild catalyst, followed by the addition of a second oxidant like sodium chlorite (B76162) (NaClO₂) to complete the conversion to the carboxylic acid. nih.govrsc.orgresearchgate.net This latter approach is often preferred for complex molecules due to its milder conditions. nih.gov
| Target Product | Typical Reagent(s) | Reaction Conditions |
|---|---|---|
| 2-(Difluoromethyl)naphthalene-7-carbaldehyde | PCC; TEMPO/NaOCl | Anhydrous solvent (e.g., CH₂Cl₂); Room temperature. organic-chemistry.org |
| 2-(Difluoromethyl)naphthalene-7-carboxylic acid | KMnO₄, H⁺; CrO₃/H₂SO₄ (Jones Reagent) | Aqueous, often with heating. chemistrysteps.comlibretexts.org |
| 2-(Difluoromethyl)naphthalene-7-carboxylic acid | TEMPO/NaOCl, then NaClO₂ | Two-step, one-pot; Mild, aqueous conditions. nih.gov |
The hydroxymethyl group is an excellent handle for further derivatization through nucleophilic substitution. chemistrysteps.comthieme-connect.com Since the hydroxyl group (-OH) is a poor leaving group, it typically requires activation, either by protonation under acidic conditions or by conversion to a more reactive intermediate. libretexts.org
Esterification : The alcohol can be converted to an ester by reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by reacting with a more electrophilic acyl chloride or carboxylic anhydride (B1165640) in the presence of a base like pyridine. medcraveonline.comorganic-chemistry.org This is a common method for creating derivatives with modified solubility and biological activity. medcraveonline.com
Etherification : Ethers can be formed through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide (R-X) to form an ether (Ar-CH₂-O-R). Catalytic amounts of iodine have also been shown to promote the direct substitution of benzylic alcohols with other alcohols. thieme-connect.com
Halogenation : The hydroxyl group can be replaced by a halogen to form a reactive benzylic-type halide. Standard reagents for this transformation include thionyl chloride (SOCl₂) for the synthesis of the chloride (Ar-CH₂Cl) and phosphorus tribromide (PBr₃) for the bromide (Ar-CH₂Br). libretexts.org Alternatively, treatment with concentrated hydrohalic acids (HCl, HBr, HI) can also achieve this substitution, proceeding through an Sₙ1 or Sₙ2 mechanism after protonation of the hydroxyl group. libretexts.orgucalgary.ca
Reactivity of the Naphthalene Aromatic System in the Presence of Difluoromethyl and Hydroxymethyl Substituents
The chemical behavior of the naphthalene core in 2-(difluoromethyl)naphthalene-7-methanol is dictated by the interplay between the intrinsic reactivity of the polycyclic aromatic system and the electronic effects of its two distinct substituents. Naphthalene is inherently more reactive towards electrophiles than benzene (B151609), with a known preference for substitution at the α-positions (C1, C4, C5, C8). This preference is due to the formation of a more stable carbocation intermediate (an arenium ion) where the aromaticity of one of the rings can be preserved. libretexts.orgstackexchange.com
The reactivity of the specific 2,7-disubstituted naphthalene system is modulated by the electronic properties of the difluoromethyl (-CHF₂) group and the hydroxymethyl (-CH₂OH) group.
2-Difluoromethyl Group (-CHF₂): This substituent exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the two fluorine atoms. This effect strongly deactivates the ring to which it is attached (the C1-C4 ring) towards electrophilic attack. Conversely, it activates the ring system towards nucleophilic attack by lowering the electron density. libretexts.orgmdpi.com
7-Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating through induction (-I effect). However, the oxygen atom possesses lone pairs of electrons that can be donated through resonance (+M effect), which can stabilize adjacent positive charges. This resonance effect makes the hydroxymethyl group an ortho, para-director for electrophilic substitution. msu.edulibretexts.org
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on this compound is predicted to occur preferentially on the ring bearing the hydroxymethyl group (the C5-C8 ring), which is less deactivated than the ring bearing the strongly electron-withdrawing difluoromethyl group. The regiochemical outcome is determined by a combination of naphthalene's inherent preference for α-substitution and the directing effects of the substituents.
The hydroxymethyl group at the C7 position directs incoming electrophiles to its ortho positions (C6 and C8) and its para position (C5). The analysis of these potential sites is as follows:
C8-position: This is an α-position, which is intrinsically favored for naphthalene substitution. It is also ortho to the directing hydroxymethyl group. The combination of these two factors makes the C8 position a highly probable site for electrophilic attack.
C5-position: This is also an α-position and is para to the hydroxymethyl group. This makes it another favorable site for substitution.
C6-position: This is a β-position, which is generally less reactive than an α-position in naphthalene. libretexts.org Although it is ortho to the directing hydroxymethyl group, substitution at this site is expected to be a minor pathway compared to substitution at the α-positions.
C1, C3, C4 positions: These positions are on the ring containing the strongly deactivating difluoromethyl group, making them significantly less susceptible to electrophilic attack.
Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to yield a mixture of products, with the 8-substituted and 5-substituted isomers predominating.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Naphthalene System Preference | Influence of -CH₂OH at C7 | Influence of -CHF₂ at C2 | Predicted Outcome |
| C8 | Favored (α-position) | Favored (ortho-director) | Minimal (other ring) | Major Product |
| C5 | Favored (α-position) | Favored (para-director) | Minimal (other ring) | Major Product |
| C6 | Disfavored (β-position) | Favored (ortho-director) | Minimal (other ring) | Minor Product |
| C1, C3, C4 | C1, C4 Favored (α) | Minimal (other ring) | Strongly Disfavored (deactivated ring) | Not Expected |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that possess two key features: a good leaving group (typically a halide) and potent electron-withdrawing groups positioned ortho or para to that leaving group. numberanalytics.commasterorganicchemistry.com The electron-withdrawing groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org
The parent compound, this compound, lacks a suitable leaving group and therefore will not undergo SNAr reactions. However, considering the reactivity of the aromatic system, a halogenated derivative of this compound would be susceptible to this type of transformation. The difluoromethyl group at C2 is a strong electron-withdrawing substituent capable of activating the naphthalene core for nucleophilic attack.
The viability of an SNAr reaction would depend critically on the position of a hypothetical leaving group (e.g., -Cl, -Br) relative to the -CHF₂ group:
Leaving Group at C1 or C3 (ortho positions): A leaving group at either C1 or C3 would be ortho to the -CHF₂ group. This arrangement would strongly activate the system for nucleophilic attack, as the negative charge of the Meisenheimer intermediate would be effectively stabilized by the adjacent electron-withdrawing substituent.
Leaving Group at C6 (para position): A leaving group at C6 is para to the -CHF₂ group. This is also a highly activating arrangement, allowing for delocalization of the negative charge of the intermediate onto the difluoromethyl group through the conjugated π-system. masterorganicchemistry.com
Leaving Group at other positions: A leaving group at positions meta to the -CHF₂ group (e.g., C4, C5, C7) would result in a much less stabilized intermediate, and consequently, SNAr reactions at these sites would be significantly slower or would not occur under typical conditions.
Table 2: Predicted Feasibility of Nucleophilic Aromatic Substitution on Halogenated Derivatives of this compound
| Position of Leaving Group (LG) | Relation to -CHF₂ Group | Stabilization of Meisenheimer Complex | Predicted Reactivity |
| C1 or C3 | ortho | High | High |
| C6 | para | High | High |
| C4, C5, C7, C8 | meta or on other ring | Low | Low / Negligible |
Transition Metal-Mediated Cross-Coupling Reactions on the Naphthalene Core
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The application of these methods to the this compound scaffold can be envisioned through two primary strategies: the coupling of a pre-functionalized derivative (e.g., a halide or triflate) or the direct functionalization of a C-H bond.
Coupling of Halogenated or Triflated Derivatives
If a leaving group such as bromide, iodide, or triflate were installed on the naphthalene core, the resulting compound could serve as an electrophilic partner in a wide array of cross-coupling reactions. The presence of the difluoromethyl and hydroxymethyl groups is generally tolerated by many catalytic systems, although the hydroxyl function may require protection in certain cases to prevent side reactions.
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst would lead to the formation of a C(sp²)-C(sp²) bond, yielding an arylated naphthalene derivative.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne would install an alkynyl substituent on the naphthalene ring.
Heck Coupling: Palladium-catalyzed reaction with an alkene would result in the formation of a vinylnaphthalene derivative.
Buchwald-Hartwig Amination: Coupling with an amine in the presence of a palladium catalyst would form a new C-N bond, providing access to arylamine derivatives.
The position of the leaving group would determine the site of new bond formation, allowing for the regioselective synthesis of complex derivatives.
Direct C-H Functionalization
Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach by avoiding the pre-installation of a leaving group. researchgate.netnih.govresearchgate.net The regioselectivity of C-H activation on this compound would be complex. The hydroxymethyl group could act as a directing group, guiding a transition metal catalyst to functionalize the ortho C-H bond at the C8 position. Alternatively, the increased acidity of the C-H bonds adjacent to the electron-withdrawing difluoromethyl group (at C1 and C3) could make them targets for certain metalation or coupling reactions.
Table 3: Potential Transition Metal-Mediated Reactions on the Naphthalene Core
| Reaction Type | Required Substrate | Reagent/Partner | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura | Halo- or Triflyl-naphthalene | Ar-B(OH)₂ | Pd(0) / Base | Aryl-substituted naphthalene |
| Sonogashira | Halo-naphthalene | Terminal Alkyne | Pd(0) / Cu(I) / Base | Alkynyl-substituted naphthalene |
| Buchwald-Hartwig | Halo-naphthalene | R₂NH | Pd(0) / Base | Amino-substituted naphthalene |
| C-H Arylation | Parent Naphthalene | Ar-X or Ar-B(OH)₂ | Pd(II), Rh(III), Ru(II) | Aryl-substituted naphthalene |
Computational Chemistry and Theoretical Investigations of 2 Difluoromethyl Naphthalene 7 Methanol
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
DFT has become a standard method for investigating the properties of organic molecules, offering a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis of the Ground State
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 2-(Difluoromethyl)naphthalene-7-methanol, which has rotatable bonds in its difluoromethyl and methanol (B129727) side chains, a conformational analysis would be necessary. This process identifies various stable conformers (local energy minima) and the transition states connecting them, ultimately locating the global minimum energy structure, which represents the most populated conformation in the ground state. However, specific optimized coordinates and relative energies of conformers for this compound are not documented in the searched literature.
Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data (e.g., IR, Raman)
Once the optimized geometry is found, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of vibration. These theoretical frequencies can be directly correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral peaks to specific molecular motions, such as C-H stretches, O-H stretches, C-F stretches, and vibrations of the naphthalene (B1677914) ring system. researchgate.netmdpi.com While experimental spectroscopic data for related compounds exist, a computational analysis providing predicted IR and Raman spectra for this compound specifically has not been found.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C, ¹⁹F NMR)
Theoretical methods, notably the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are widely used to predict NMR chemical shifts. researchgate.netjocpr.com Such calculations for this compound would provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. Comparing these predicted shifts with experimental data is a powerful tool for structure verification. The ¹⁹F NMR prediction would be particularly valuable for characterizing the electronic environment of the difluoromethyl group. At present, published computational studies detailing these predicted chemical shifts could not be located.
Electronic Absorption Spectra Predictions and Solvent Effects via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). sciensage.info A TD-DFT calculation would yield the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of peaks in the UV-Vis spectrum. Furthermore, these calculations can incorporate solvent effects, often through models like the Polarizable Continuum Model (PCM), to simulate how the spectrum changes in different chemical environments. sciensage.info Specific TD-DFT data predicting the electronic absorption properties of this compound is currently unavailable.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity and behavior in chemical reactions.
Calculation of HOMO and LUMO Energy Levels and Their Significance for Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). samipubco.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. sciensage.info While DFT is the standard method for calculating these properties for naphthalene derivatives, specific values for the HOMO-LUMO energies and the energy gap of this compound have not been reported in the available literature. samipubco.commdpi.com
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating favorable sites for nucleophilic attack. Green and yellow represent intermediate potential values. preprints.orgwolframcloud.com
For this compound, the MEP surface would reveal key features about its reactivity. The electronegative fluorine atoms in the difluoromethyl group create a region of positive electrostatic potential (blue) around the hydrogen atom of the CHF2 group, making it potentially susceptible to interactions with nucleophiles. Conversely, the oxygen atom of the hydroxymethyl group would be surrounded by a region of negative electrostatic potential (red), highlighting its nucleophilic character and propensity to interact with electrophiles. fgcu.edu The naphthalene ring itself would display a more complex MEP surface with areas of both positive and negative potential, reflecting the delocalized π-electron system. Understanding these electrostatic potential distributions is crucial for predicting intermolecular interactions and the molecule's behavior in chemical reactions. mdpi.com
Interactive Table: Predicted MEP Surface Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
|---|---|---|---|
| Oxygen of -CH2OH | Negative | Red | Nucleophilic, site for electrophilic attack |
| Hydrogen of -CHF2 | Positive | Blue | Potential for interaction with nucleophiles |
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edusci-hub.se It allows for the investigation of charge delocalization and intramolecular charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net
Interactive Table: Expected NBO Analysis Findings for this compound
| Interaction Type | Donor Orbital | Acceptor Orbital | Predicted Significance |
|---|---|---|---|
| Hyperconjugation | C-H σ bonds | C-F σ* antibonds | Moderate |
| Resonance | Oxygen lone pairs (n) | Naphthalene π* antibonds | Significant |
Computational Studies of Reaction Mechanisms and Kinetics
Elucidation of Reaction Pathways, Transition States, and Activation Energies for Synthetic Steps
Computational chemistry plays a pivotal role in understanding the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For the synthesis of this compound, computational methods can be employed to investigate the various synthetic routes.
For instance, a plausible synthetic route might involve the difluoromethylation of a suitable naphthalene precursor followed by functional group manipulation to introduce the hydroxymethyl group. rsc.org Density Functional Theory (DFT) calculations can be used to model the reaction pathway for each step. By locating the transition state structures, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. researchgate.net A lower activation energy corresponds to a faster reaction rate. This information is invaluable for optimizing reaction conditions and choosing the most efficient synthetic strategy.
Interactive Table: Hypothetical Activation Energies for a Synthetic Step
| Reaction Step | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Difluoromethylation | Naphthalene derivative + Difluoromethylating agent | 2-(Difluoromethyl)naphthalene derivative | 25.3 |
Solvation Models and Their Influence on Reaction Energetics
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and kinetics. Solvation models are computational methods used to account for the effect of the solvent in theoretical calculations. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.
For the synthesis of this compound, the choice of solvent can influence the stability of charged intermediates and transition states. For example, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate. Computational studies employing different solvation models can predict how the energetics of the reaction pathway will change in various solvents, aiding in the selection of the optimal solvent for the synthesis. escholarship.org
Analysis of Substituent Effects and Electronic Perturbations
Quantitative Assessment of Inductive and Resonance Effects of Fluorine and Hydroxymethyl Groups
The chemical properties of the naphthalene ring in this compound are significantly influenced by the electronic effects of the difluoromethyl and hydroxymethyl substituents. These effects can be broadly categorized as inductive and resonance effects.
The highly electronegative fluorine atoms in the difluoromethyl group exert a strong electron-withdrawing inductive effect (a -I effect). mdpi.com This effect decreases the electron density of the naphthalene ring. The hydroxymethyl group, on the other hand, can exhibit both an inductive and a resonance effect. The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. However, the lone pairs on the oxygen atom can be delocalized into the π-system of the naphthalene ring, resulting in an electron-donating resonance effect (a +R effect).
Computational methods can provide a quantitative assessment of these effects. For example, by analyzing the charge distribution and orbital energies of a series of substituted naphthalenes, the relative contributions of the inductive and resonance effects of the difluoromethyl and hydroxymethyl groups can be determined. This analysis is crucial for understanding the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution reactions. mdpi.com
Advanced Research Directions and Broader Impact in Contemporary Organic Chemistry
Strategic Design and Synthesis of Novel Naphthalene-Based Organofluorine Scaffolds for Chemical Biology and Materials Science
The naphthalene (B1677914) framework, a bicyclic aromatic hydrocarbon, offers a rigid and planar scaffold that is amenable to diverse functionalization. The introduction of a difluoromethyl group and a methanol (B129727) moiety, as in 2-(difluoromethyl)naphthalene-7-methanol, creates a bifunctional platform for the development of novel molecular architectures with tailored properties for applications in chemical biology and materials science. numberanalytics.com
Exploration of Diverse Substitution Patterns and Molecular Architectures
The this compound core provides a versatile starting point for exploring a wide array of substitution patterns. The hydroxyl group can be readily converted into a variety of other functional groups, such as ethers, esters, amines, and azides, through well-established synthetic methodologies. This allows for the systematic variation of the molecule's steric and electronic properties. For instance, the introduction of bulky substituents could be used to probe the binding pockets of proteins, while the incorporation of photoactive groups could lead to the development of novel fluorescent probes for bioimaging.
Furthermore, the naphthalene ring itself can be further functionalized through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This would enable the synthesis of a library of compounds with diverse substitution patterns, each with the potential for unique biological activity or material properties. The interplay between the difluoromethyl group and other substituents on the naphthalene ring could lead to synergistic effects, enhancing the desired properties of the final molecule.
Development of Complex Polycyclic Naphthalene Derivatives
The inherent reactivity of the methanol group in this compound can be harnessed to construct more complex polycyclic systems. Intramolecular cyclization reactions, such as Friedel-Crafts alkylations or Pictet-Spengler reactions, could be employed to build additional rings onto the naphthalene scaffold. This would lead to the formation of novel, three-dimensional structures with well-defined stereochemistry.
The development of such complex polycyclic derivatives is of significant interest in medicinal chemistry, as these rigid scaffolds can mimic the structures of natural products and interact with biological targets with high specificity. The presence of the difluoromethyl group in these complex molecules would be expected to enhance their metabolic stability and bioavailability, making them promising candidates for drug development.
Methodological Advancements in Selective Fluorination and Functionalization Chemistry
The synthesis of specifically substituted organofluorine compounds like this compound relies on the availability of efficient and selective fluorination methods. The ongoing development of novel difluoromethylation reagents and catalytic systems, coupled with a growing emphasis on sustainable chemical practices, is crucial for advancing this field.
Development of More Efficient, Selective, and Sustainable Difluoromethylation Reagents and Catalytic Systems
Historically, the introduction of the difluoromethyl group has been challenging. However, recent years have witnessed the emergence of a variety of new reagents and catalytic systems for difluoromethylation. rsc.orgnih.gov These include electrophilic, nucleophilic, and radical difluoromethylating agents. For the synthesis of difluoromethylated naphthalenes, palladium-catalyzed cross-coupling reactions and direct C-H functionalization approaches have shown considerable promise. rsc.org
Future research in this area will likely focus on the development of catalysts that offer higher turnover numbers, broader substrate scope, and improved regioselectivity. The use of earth-abundant and non-toxic metals as catalysts is also a key goal in developing more sustainable difluoromethylation protocols. matthey.comnih.gov Furthermore, the development of reagents that can deliver the difluoromethyl group under mild reaction conditions and with high functional group tolerance is essential for the synthesis of complex molecules.
| Catalyst System | Reagent | Reaction Type | Efficiency | Selectivity |
| Palladium(II)/Ligand | TMSCF2H | Cross-coupling | High | High |
| Copper(I)/Ligand | (bpy)Cu(CF2H) | Cross-coupling | Moderate to High | High |
| Photoredox Catalyst | HCF2SO2Na | Radical C-H Difluoromethylation | Moderate | Variable |
Green Chemistry Principles in Fluorinated Naphthalene Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of organofluorine compounds. cas.cndovepress.comesrapublications.com This includes the use of safer solvents, the reduction of waste, and the development of more energy-efficient processes. rsc.orgeurekalert.org In the context of synthesizing this compound and its derivatives, several green chemistry strategies can be envisioned.
The use of flow chemistry, for example, can enable better control over reaction parameters, leading to higher yields and reduced byproducts. sci-hub.se The development of catalytic systems that can operate in greener solvents, such as water or supercritical carbon dioxide, is another important area of research. rsc.org Furthermore, the design of synthetic routes that minimize the number of steps and maximize atom economy is a central tenet of green chemistry. researchgate.net The synthesis of [7-(fluoromethyl)-2-naphthyl]methanol, a related compound, has been achieved through a two-step sequence involving partial halogen exchange and hydrolysis, highlighting pathways that can be optimized for greener outcomes. researchgate.netresearchgate.net
Fundamental Contributions to Structure-Reactivity Relationships in Polycyclic Aromatic Hydrocarbons and Organofluorine Compounds
The study of molecules like this compound provides valuable insights into the fundamental principles governing the structure and reactivity of polycyclic aromatic hydrocarbons (PAHs) and organofluorine compounds. acs.org The introduction of fluorine atoms can significantly alter the electronic properties of an aromatic system, influencing its reactivity and intermolecular interactions. nih.govnih.govresearchgate.net
The difluoromethyl group, being strongly electron-withdrawing, can impact the aromaticity of the naphthalene ring system. acs.org This, in turn, can affect its susceptibility to electrophilic and nucleophilic attack. Systematic studies on a series of difluoromethylated naphthalene derivatives with varying substitution patterns would allow for a detailed understanding of these structure-reactivity relationships.
Furthermore, the presence of the C-F bond can lead to unique non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the crystal packing and solid-state properties of these molecules. oup.com Understanding these interactions is crucial for the rational design of new materials with desired properties, such as organic semiconductors and liquid crystals. researchgate.netrsc.orgnih.gov The study of naphthalimide derivatives has provided a framework for understanding how substitutions on the naphthalene core influence biological activity, a concept extendable to other functionalized naphthalenes. rjraap.comresearchgate.net
| Property | Influence of Difluoromethyl Group |
| Electronic Properties | -I effect lowers HOMO and LUMO energy levels |
| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability |
| Metabolic Stability | C-F bond is strong and resistant to metabolic cleavage |
| Acidity of Adjacent Groups | Can increase the acidity of neighboring C-H or O-H bonds |
| Conformation | Can influence molecular conformation through steric and electronic effects |
Integration of Computational and Experimental Approaches in Fluorinated Naphthalene Research
The study of fluorinated naphthalene derivatives, including this compound, has been significantly advanced by the synergistic integration of computational modeling and experimental analysis. This dual approach provides a comprehensive understanding of the molecular properties and reactivity of these compounds, guiding the design of new materials and molecules with desired characteristics.
Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an invaluable tool for predicting the behavior of fluorinated polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net These theoretical methods allow for the in-depth study of molecular structures, electronic properties, and reaction mechanisms without the need for extensive laboratory work. nih.gov For instance, DFT calculations can be employed to determine the effects of substituents, such as the difluoromethyl group, on the electronic structure of the naphthalene core. mdpi.com This is crucial for understanding how fluorination influences the reactivity and potential applications of the molecule. oup.com
Experimental techniques, on the other hand, provide tangible data that can be used to validate and refine computational models. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are used to confirm the structure of synthesized compounds and to study the changes in molecular vibrations upon substitution. usu.edu Furthermore, experimental studies on the reactivity of fluorinated naphthalenes, for example through fluorination reactions with various reagents, offer insights into their chemical behavior under different conditions. researchgate.net
The interplay between these two approaches is cyclical and mutually beneficial. Computational predictions can guide experimental efforts by identifying promising synthetic targets or reaction conditions. Conversely, experimental results can provide benchmarks for assessing the accuracy of computational methods, leading to the development of more reliable theoretical models. nih.gov This integrated strategy is particularly important in the field of fluorinated compounds, where the unique properties of fluorine can lead to unexpected chemical and physical behaviors. researchgate.net The development of novel fluorination techniques and a deeper understanding of the environmental impact of fluorinated compounds are also areas of active research. numberanalytics.com
The following interactive table provides an overview of how computational and experimental approaches are applied in the research of fluorinated naphthalenes:
| Research Aspect | Computational Approaches | Experimental Techniques | Synergy |
| Structural Analysis | Geometry optimization, conformational analysis | X-ray crystallography, NMR spectroscopy, IR spectroscopy | Computational models help interpret experimental spectra and predict stable conformations. |
| Electronic Properties | Calculation of HOMO-LUMO gaps, molecular electrostatic potential maps | Cyclic voltammetry, UV-Vis spectroscopy | Theoretical calculations provide a framework for understanding experimentally observed electronic transitions and redox potentials. |
| Reactivity | Transition state theory, reaction pathway modeling | Kinetic studies, product analysis from chemical reactions | Computational studies elucidate reaction mechanisms, while experimental data validates predicted outcomes and reaction rates. |
| Material Properties | Prediction of crystal packing, charge transport properties | Fabrication and characterization of organic electronic devices (e.g., OFETs) | Theoretical predictions guide the design of materials with enhanced performance, which are then synthesized and tested experimentally. epa.govnih.gov |
This integrated approach is essential for advancing the field of fluorinated naphthalene chemistry, enabling the rational design of new molecules and materials with tailored properties for a wide range of applications. The continued development of both computational and experimental methodologies will undoubtedly lead to further breakthroughs in this area of contemporary organic chemistry. datainsightsmarket.com
Broader Impact in Contemporary Organic Chemistry
The investigation of fluorinated naphthalene compounds like this compound has a significant and broad impact on contemporary organic chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, a strategy widely employed in medicinal chemistry and materials science. researchgate.net The difluoromethyl group, in particular, is of growing interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially modulating the bioactivity of a molecule. acs.org
In the context of materials science, the unique electronic properties of fluorinated PAHs are being harnessed in the development of advanced organic electronic devices. oup.com The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve the stability and performance of organic field-effect transistors (OFETs). oup.comdatapdf.com Research into compounds like core-fluorinated naphthalene diimides has demonstrated their potential as air-stable n-type semiconductors. epa.govdatapdf.com
Furthermore, the synthesis of specifically functionalized naphthalene derivatives serves as a platform for the creation of more complex molecular architectures. researchgate.netnih.gov The methodologies developed for the selective fluorination and functionalization of the naphthalene scaffold contribute to the broader toolkit of synthetic organic chemistry. researchgate.netmdpi.com These advancements enable the construction of novel molecular probes and functional materials with precisely controlled properties. mdpi.com
The ongoing research in this area is also driving the development of more sustainable and efficient synthetic methods. datainsightsmarket.com The exploration of new fluorinating agents and catalytic systems is a key aspect of this endeavor. mdpi.com As the demand for functional organic materials continues to grow, the insights gained from the study of fluorinated naphthalenes will play a crucial role in shaping the future of organic chemistry and its applications in various technological fields.
The following table summarizes the key areas of impact for fluorinated naphthalene research in organic chemistry:
| Area of Impact | Description |
| Medicinal Chemistry | The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. |
| Materials Science | Fluorinated organic compounds are used in the development of liquid crystals, polymers, and organic semiconductors with tailored electronic and physical properties. |
| Synthetic Methodology | The challenges associated with selective fluorination drive the innovation of new synthetic routes and reagents. |
| Physical Organic Chemistry | The study of fluorinated aromatics provides fundamental insights into substituent effects and non-covalent interactions. |
Q & A
Q. What are the established synthesis routes for 2-(Difluoromethyl)naphthalene-7-methanol, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or fluorination techniques. For example, introducing the difluoromethyl group may involve reacting a naphthalene precursor with difluoromethylating agents like ClCFH or BrCFH under controlled temperatures (e.g., 60–80°C). Solvent choice (e.g., ethanol or methanol) and catalyst selection (e.g., Pd or Cu-based systems) critically affect reaction efficiency. Post-synthesis purification often employs column chromatography or recrystallization .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key methods include:
- NMR : H and F NMR to confirm the presence of the difluoromethyl group (characteristic splitting patterns).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- IR Spectroscopy : To identify hydroxyl (-OH) and C-F stretching vibrations. Cross-referencing with computational simulations (e.g., DFT for F chemical shifts) enhances structural validation .
Q. What toxicological endpoints are prioritized in preliminary hazard assessments for this compound?
Studies should evaluate systemic effects (hepatic, renal, respiratory), genotoxicity (Ames test, micronucleus assay), and acute exposure outcomes (lethality, body weight changes). Route-specific protocols (oral, inhalation) align with OECD guidelines, and dose randomization is critical to minimize bias in animal studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across different experimental models?
Systematic reviews (e.g., ATSDR frameworks) recommend:
- Risk of Bias Assessment : Evaluate study design using tools like Table C-6/C-7 (e.g., randomization, outcome reporting completeness) .
- Confidence Rating : Rate evidence quality using criteria such as dose-response consistency and mechanistic plausibility.
- Meta-Analysis : Pool data from human, animal, and in vitro studies while accounting for species-specific metabolic differences (e.g., cytochrome P450 activity) .
Q. What computational strategies predict the environmental partitioning and degradation pathways of this compound?
Use QSAR models to estimate:
- Log : Predicts bioaccumulation potential.
- Hydrolysis Rates : Influenced by pH and temperature.
- Photodegradation : Assess via UV/Vis spectral data (e.g., naphthalene core absorbance ~270–300 nm) . Experimental validation via HPLC-MS/MS can identify transformation products (e.g., hydroxylated metabolites) .
Q. How does the difluoromethyl group influence the compound’s pharmacokinetics and target binding?
Fluorine’s electronegativity enhances metabolic stability by reducing oxidative metabolism. The difluoromethyl group may:
- Modulate Lipophilicity : Increase membrane permeability (measured via PAMPA assays).
- Affect Protein Binding : Fluorine’s van der Waals radius (1.47 Å) alters steric interactions in docking studies (e.g., PDB structural analysis). Comparative studies with non-fluorinated analogs are essential to isolate these effects .
Q. What methodologies optimize enantiomeric purity in asymmetric synthesis of derivatives?
- Chiral Catalysts : Use Ru or Ir complexes for stereoselective fluorination.
- Chromatographic Separation : Chiral HPLC with cellulose-based columns.
- Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid). Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in F NMR .
Methodological Considerations
Q. What inclusion criteria should guide literature reviews for mechanistic studies on this compound?
Prioritize peer-reviewed studies with:
- Defined Exposure Routes : Inhalation, oral, or dermal (Table B-1).
- Relevant Health Outcomes : Genotoxicity, endocrine disruption, or metabolic profiling.
- Species Relevance : Rodent data for toxicity; human cell lines for in vitro mechanisms .
Q. How can researchers mitigate confounding factors in long-term carcinogenicity studies?
- Randomized Dose Allocation : Ensure equal distribution of covariates (e.g., age, weight).
- Blinding : Mask technicians to treatment groups during data collection.
- Positive Controls : Include known carcinogens (e.g., benzo[a]pyrene) to validate assay sensitivity .
Data Presentation Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
